![molecular formula C17H14N2O3 B7788352 2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione” is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as a reagent: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: The industrial production of 4-Fluoronitrobenzene follows the same Halex process, ensuring high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the substitution reaction.
Types of Reactions:
-
Reduction: 4-Fluoronitrobenzene can undergo reduction to form 4-fluoroaniline. This reaction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + 3\text{H}_2 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{F} + 2\text{H}_2\text{O} ]
-
Substitution: The nitro group in 4-Fluoronitrobenzene makes the fluorine atom a good leaving group. This allows for nucleophilic aromatic substitution reactions, such as the reaction with phenoxide to form mononitrodiphenylether. [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{OC}_6\text{H}_5} + \text{F}^- ]
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Phenoxide ion, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 4-Fluoroaniline.
Substitution: Mononitrodiphenylether.
Scientific Research Applications
4-Fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: 4-Fluoroaniline, a reduction product of 4-Fluoronitrobenzene, is a precursor to the fungicide fluoroimide, which has applications in agricultural medicine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoronitrobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating these reactions. In biological systems, its derivatives can interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Comparison: 4-Fluoronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, 4-Fluoronitrobenzene has distinct physical and chemical properties that make it suitable for specific industrial and research applications. For example, its position of the nitro group relative to the fluorine atom affects its reactivity in nucleophilic aromatic substitution reactions, making it more or less reactive compared to its isomers.
Properties
IUPAC Name |
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMDAFLBKYCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
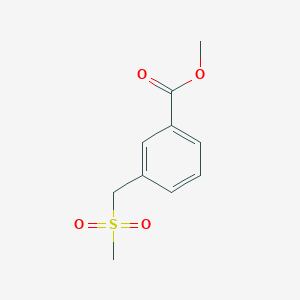
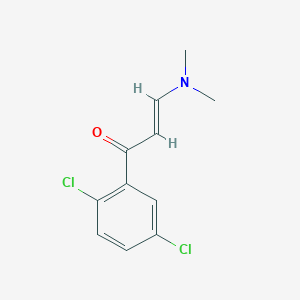
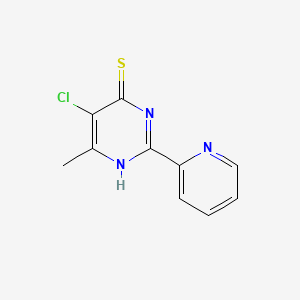
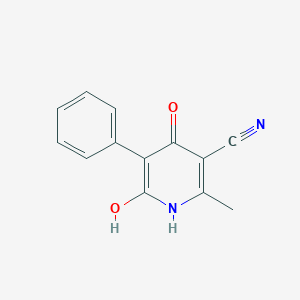
![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)

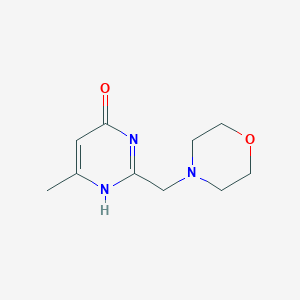

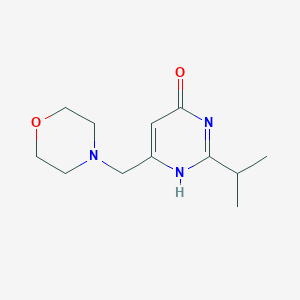
![2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7788334.png)
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7788364.png)


